molecular formula C7H3Cl2FN2 B12819472 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B12819472
M. Wt: 205.01 g/mol
InChI Key: ORRBJKADGQXYSJ-UHFFFAOYSA-N
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Description

2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole is a fluorinated and chlorinated benzimidazole derivative serving as a versatile intermediate in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in pharmacology due to its structural similarity to purine bases, allowing it to interact with a variety of enzymatic targets . Specifically, chloro and fluoro substitutions at the 6 and 7 positions are recognized as critical modifications for enhancing biological activity. Research on closely related 6-chloro and 6-fluoro-1H-benzimidazole derivatives has demonstrated potent efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , with some compounds showing minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, such substituted benzimidazoles have exhibited significant anticancer activity against a panel of human cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like paclitaxel . The primary research value of this compound lies in its use as a synthon for synthesizing novel N-substituted and 2-substituted benzimidazole libraries. Molecular docking studies suggest that derivatives of this class may exert their effects by targeting essential bacterial enzymes like dihydrofolate reductase (DHFR) or FtsZ protein, and cancer-related targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) . This makes it a valuable candidate for researchers developing new therapeutic agents to address the growing challenges of antibiotic resistance and cancer . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

2,4-dichloro-5-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,(H,11,12)

InChI Key

ORRBJKADGQXYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Cl)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole and Its Precursors

General Synthetic Routes to Substituted 1H-Benzimidazoles

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. These methods can be broadly categorized into the condensation of ortho-phenylenediamine derivatives with a one-carbon synthon and various cyclization strategies.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives

The most prevalent method for constructing the benzimidazole ring system involves the condensation of an appropriately substituted o-phenylenediamine with a variety of reagents that provide the C2 carbon of the imidazole (B134444) ring. nih.govresearchgate.net

With Aldehydes: The reaction of o-phenylenediamines with aldehydes is a widely used, versatile method. acs.orgnih.gov This reaction typically proceeds in the presence of an oxidizing agent or a catalyst. A range of catalysts, including those based on erbium(III), titanium, and bismuth, have been shown to be effective. google.comnih.gov The reaction first forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. google.com The choice of aldehyde directly determines the substituent at the 2-position of the resulting benzimidazole.

With Carboxylic Acids and Derivatives: The Phillips-Ladenburg synthesis, a classic method, involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles) under harsh dehydrating conditions, often requiring high temperatures or the use of strong acids like polyphosphoric acid or hydrochloric acid. acs.orgnih.gov

With Other C1 Sources: Other one-carbon sources can also be employed. For instance, dimethylformamide (DMF) can serve as both a solvent and a source for the C2 carbon, often promoted by an acid catalyst under microwave irradiation, to produce 2-unsubstituted benzimidazoles. google.com

C1 SourceTypical Reaction ConditionsResulting C2-SubstituentReference
Aldehyd (R-CHO)Oxidizing agent (e.g., H₂O₂, air) or catalyst (e.g., Er(OTf)₃)R (Aryl or Alkyl) acs.orgnih.gov
Carboxylic Acid (R-COOH)High temperature, strong acid (e.g., PPA, HCl)R (Aryl or Alkyl) acs.orgnih.gov
Dimethylformamide (DMF)Acid catalyst, microwave irradiationHydrogen (H) google.com

Cyclization Approaches for Benzimidazole Core Formation

Beyond the direct condensation approach, various cyclization strategies can be employed to form the benzimidazole core. These methods often start with precursors that already contain some of the required bonds.

Intramolecular Cyclization: Intramolecular C-N bond formation is a powerful strategy. For example, N-(2-haloaryl)amidines can undergo base-mediated intramolecular N-arylation to form benzimidazoles. scispace.com Similarly, palladium-catalyzed intramolecular amination processes have been developed for the regioselective synthesis of N-substituted benzimidazoles. academie-sciences.fr

Reductive Cyclization: A one-pot procedure for forming 2H-benzimidazoles involves the reduction of a nitro group in an aromatic 2-nitroamine, followed by cyclization. This can be achieved using reagents like formic acid and iron powder. chemicalbook.com

Multi-component Reactions: Efficient one-pot, multi-component reactions have been developed that combine an o-phenylenediamine, an aldehyde, and another component to rapidly build molecular complexity. guidechem.com

Targeted Synthesis of Halogenated Benzimidazole Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, onto the benzimidazole scaffold is of significant interest as it can profoundly influence the compound's biological activity. Halogenation can be achieved either by using pre-halogenated starting materials or by modifying the benzimidazole core after its formation.

Introduction of Fluoro and Chloro Substituents During Ring Formation

A notable one-pot method involves the simultaneous ring closure and halogenation. For example, reacting an o-cyclic amine-substituted aniline (B41778) with a mixture of hydrogen peroxide (H₂O₂) and hydrohalic acid (HCl or HBr) can lead to the formation of a dichlorinated or dibrominated ring-fused benzimidazole. This method generates electrophilic halogen species in situ, which then halogenate the aromatic ring during the cyclization process.

Post-Synthetic Halogenation Strategies

Alternatively, halogen atoms can be introduced onto a pre-formed benzimidazole ring. This approach relies on electrophilic aromatic substitution reactions. The reactivity and regioselectivity of the halogenation depend on the existing substituents on the benzimidazole ring and the halogenating agent used. For example, N-chlorosuccinimide (NCS) is a common reagent for chlorination. The choice of solvent can significantly affect the conversion and the ratio of resulting regioisomers.

Synthesis of 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole: Reported and Hypothetical Routes

As of the latest literature review, a specific, documented synthesis for this compound has not been reported. However, based on the established synthetic principles outlined above, several hypothetical routes can be proposed.

Hypothetical Route 1: From a Substituted o-Phenylenediamine

The most logical and direct approach would be the condensation of a specifically substituted precursor, 3,4-dichloro-5-fluoro-1,2-phenylenediamine , with a reagent that can introduce a chlorine atom at the 2-position.

Synthesis of the Precursor: The synthesis of 3,4-dichloro-5-fluoro-1,2-phenylenediamine is a multi-step process. A plausible starting material would be 5-bromo-1,2,3-trichlorobenzene. google.com Through a series of reactions including fluorination, nitration, and subsequent reduction of the nitro groups, the desired tri-substituted o-phenylenediamine could be prepared. For example, a related compound, 3,5-dichloro-4-fluoroaniline, is a known intermediate that can be synthesized and could potentially be functionalized further. google.com The reduction of a dinitro- or nitro-amino precursor is a common final step to generate the o-phenylenediamine, often achieved through catalytic hydrogenation (e.g., using Pd/C) or chemical reduction.

Formation of the Benzimidazole Ring: Once the 3,4-dichloro-5-fluoro-1,2-phenylenediamine is obtained, it could be reacted with a C1 synthon that also provides a chlorine atom. A suitable reagent would be dichloromethyl methyl ether or a related compound under cyclizing conditions. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent would yield the corresponding benzimidazolone, which could then be converted to the 2-chloro derivative.

Hypothetical Route 2: Post-Synthetic Halogenation

This approach would start with a more readily available benzimidazole and introduce the chloro substituents in later steps.

Synthesis of 6-fluoro-1H-benzo[d]imidazol-2-one: This could be synthesized from 4-fluoro-1,2-phenylenediamine and a carbonate source like urea (B33335) or phosgene.

Chlorination of the Benzene (B151609) Ring: The 6-fluoro-1H-benzo[d]imidazol-2-one could then be subjected to electrophilic chlorination. Directing the chlorine atoms to the C5 and C7 positions would be challenging and might result in a mixture of isomers, requiring careful control of reaction conditions and potentially the use of directing groups.

Conversion to the 2-chloro derivative: The resulting 5,7-dichloro-6-fluoro-1H-benzo[d]imidazol-2-one could then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the 2-oxo group to a 2-chloro substituent. The regioselectivity of the initial chlorination would be the critical and most difficult step in this proposed route.

Given the challenges in controlling regioselectivity in post-synthetic halogenation, the first hypothetical route starting from the correctly substituted o-phenylenediamine precursor is the more rational and likely-to-succeed strategy for the unambiguous synthesis of this compound.

Precursor Synthesis and Functional Group Transformations

The synthesis of the this compound core primarily relies on the cyclocondensation of a suitably substituted o-phenylenediamine with a one-carbon electrophile. The key precursor for this reaction is 3,6-dichloro-4-fluoro-1,2-phenylenediamine . The preparation of this diamine involves a multi-step synthetic sequence starting from more common chlorinated and fluorinated aromatic compounds.

The general approach to forming the benzimidazole ring involves the reaction of the o-phenylenediamine precursor with reagents like formic acid, or its derivatives, which introduce the C2 carbon of the imidazole ring. Alternative methods may involve condensation with aldehydes followed by an oxidative cyclization. nih.gov A common laboratory method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under dehydrating conditions. nih.gov

Functional group transformations are integral to the synthesis of the required precursors. For instance, the introduction of the amino groups often proceeds via the reduction of nitro groups. The strategic placement of chloro and fluoro substituents on the aromatic ring is achieved through electrophilic halogenation or by using pre-functionalized starting materials.

Optimized Reaction Conditions and Yield Considerations

The formation of the benzimidazole ring from the o-phenylenediamine and a one-carbon source is typically acid-catalyzed and driven by the removal of water. The Phillips condensation, a widely used method, involves heating the o-phenylenediamine with formic acid or a similar reagent.

A representative reaction for a related benzimidazole synthesis involves the condensation of 4-fluoro-1,2-phenylenediamine with chloroacetic acid. chemicalbook.com This mixture is heated in hydrochloric acid, followed by neutralization to precipitate the product. chemicalbook.com While specific conditions for this compound are not detailed in the provided results, analogous syntheses provide insight into typical conditions. For example, the synthesis of 2-aryl-benzimidazoles can be achieved by refluxing an o-phenylenediamine and a substituted benzaldehyde (B42025) in ethanol (B145695) with sodium metabisulfite (B1197395) as an oxidizing agent, with reaction times ranging from 4 to 24 hours and yields between 60-78%. nih.govacs.org

Reaction Type Reagents Conditions Typical Yield Reference
Benzimidazole Formation4-fluoro-1,2-phenylenediamine, Chloroacetic acid1) 6 M HCl, 95°C, 6h; 2) NaHCO₃86% (for 2-(chloromethyl)-5-fluoro-lH-benzo[d]imidazole) chemicalbook.com
2-Aryl-benzimidazole Synthesiso-phenylenediamine, Substituted benzaldehydeEthanol, Na₂S₂O₅, Reflux, 4-24h60-78% nih.govacs.org
2-Thiobenzimidazole Synthesis4,5-dichlorobenzene-1,2-diamine, CS₂KOH, Ethanol, Reflux (80-85°C), 18-24h65-72%

Functionalization of the this compound Core

The benzimidazole core, once formed, offers several sites for further functionalization, allowing for the diversification of the parent structure. The primary sites for reaction are the imidazole nitrogen (N1), the halogenated positions on the benzene ring, and the C2 position of the imidazole ring.

Reactions at the Imidazole Nitrogen (N1)

The N-H group of the imidazole ring is acidic and can be readily deprotonated by a base to form an imidazolide (B1226674) anion. This anion is a potent nucleophile and can react with various electrophiles, most commonly in N-alkylation reactions.

The N-alkylation of benzimidazoles can, however, lead to a mixture of N1 and N3 substituted products if the benzimidazole ring is asymmetric. nih.gov The regioselectivity of the alkylation can be influenced by the nature of the substituent on the benzimidazole ring and the specific alkylating agent and reaction conditions used. beilstein-journals.org

Commonly used reagents and conditions for N-alkylation include:

Alkyl Halides: Reaction with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). scielo.br

Epoxides: Reaction with epoxides, such as epichlorohydrin, in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) (CH₃CN) under reflux. acs.org

Mitsunobu Reaction: Reaction with alcohols under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) for the introduction of more complex alkyl groups. acs.org

Reaction Electrophile Base/Reagent Solvent Conditions Reference
N-Alkylation2-bromo-N-phenylacetamidesK₂CO₃DMF25°C, 8h scielo.br
N-AlkylationEpichlorohydrinCs₂CO₃CH₃CNReflux, 16h acs.org
N-Alkylation(S)-(-)-glycidyl nosylateCs₂CO₃CH₃CNReflux, 16h acs.org
N-Alkylation4-(chloromethyl)-6-methoxy-5-methylpyrimidineNot specifiedNot specifiedNot specified nih.gov

Transformations at the Benzene Ring Halogen Positions

The chlorine and fluorine atoms on the benzene portion of the molecule are potential sites for nucleophilic aromatic substitution (SₙAr). The reactivity of these halogens is enhanced by the electron-withdrawing nature of the fused imidazole ring. Generally, fluorine is a better leaving group than chlorine in SₙAr reactions. Therefore, the fluorine at the C6 position is expected to be the most susceptible to substitution by strong nucleophiles.

Typical nucleophiles used in such reactions include amines, alkoxides, and thiolates. The reaction conditions often involve heating the substrate with an excess of the nucleophile in a polar aprotic solvent like DMSO or DMF. The specific position and relative reactivity of the halogens can be influenced by steric and electronic factors. While no specific examples for this compound are available in the provided search results, syntheses of related halo-benzothiazoles involve condensation reactions where halogen substituents are present. researchgate.net

Derivatization at the C2 Position

The C2 position of the benzimidazole ring is another key site for introducing chemical diversity.

During Ring Formation: The most straightforward method to introduce a substituent at the C2 position is during the initial ring-forming condensation reaction. By using a substituted carboxylic acid or aldehyde instead of formic acid, a variety of aryl or alkyl groups can be installed. For instance, condensing an o-phenylenediamine with a substituted benzaldehyde leads to the formation of a 2-aryl-benzimidazole. nih.govacs.org

Post-Cyclization: For an existing benzimidazole ring, several strategies can be employed:

C-H Activation: Direct C-H activation/functionalization at the C2 position is a modern and efficient method, though it often requires transition metal catalysts.

From 2-Halobenzimidazoles: A 2-halobenzimidazole, such as a 2-bromo or 2-chloro derivative, can serve as a versatile precursor. nih.gov These compounds can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-heteroatom bonds.

From 2-Mercaptobenzimidazoles: A 2-mercaptobenzimidazole (B194830) can be synthesized by reacting the diamine precursor with carbon disulfide. The thiol group can then be oxidized or displaced to introduce other functionalities. scribd.com

The synthesis of 2-substituted 1H-imidazole derivatives has also been developed through the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives, showcasing alternative routes to functionalized imidazole cores. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For 2,7-dichloro-6-fluoro-1H-benzo[d]imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Tautomerism Studies

¹H NMR spectroscopy would be employed to identify the hydrogen atoms within the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.

A key aspect to investigate for N-unsubstituted benzimidazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. beilstein-journals.org This dynamic exchange can lead to averaged signals in the NMR spectrum, depending on the solvent and temperature. researchgate.netresearchgate.net In polar aprotic solvents like DMSO-d₆, the rate of this exchange is often slowed, potentially allowing for the observation of distinct signals for the different tautomers. researchgate.net For this compound, this would involve observing the distinct chemical environments of the aromatic protons in each tautomeric form.

Expected ¹H NMR Data: Due to the lack of experimental data, a representative data table cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to probe the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. The presence of electronegative chlorine and fluorine atoms would significantly influence the chemical shifts of the carbons to which they are attached, generally causing a downfield shift.

The analysis of ¹³C NMR data is also crucial for studying tautomerism. beilstein-journals.orgarabjchem.org In cases of rapid tautomeric exchange, pairs of carbon atoms that are equivalent on average would show a single, time-averaged signal. beilstein-journals.org

Expected ¹³C NMR Data: Specific experimental chemical shifts are not available in the reviewed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. ¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine nucleus. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) would provide valuable information for confirming the position of the fluorine substituent on the benzimidazole (B57391) ring system. nih.gov

Expected ¹⁹F NMR Data: Experimental data for this specific compound is currently unavailable.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. rsc.org This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition.

Expected HRMS Data:

Ion Calculated m/z Found m/z
[C₇H₃Cl₂FN₂ + H]⁺ --- ---

No experimental data is available to populate this table.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce the connectivity of atoms within the molecule. For benzimidazole derivatives, common fragmentation pathways include the cleavage of bonds within the imidazole ring and the loss of substituents from the benzene ring. nih.gov The analysis of the fragmentation pattern of this compound would help to confirm the positions of the chloro and fluoro substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its specific structural features, including the N-H and C-H bonds, the aromatic benzimidazole ring system, and the carbon-halogen bonds.

Based on studies of benzimidazole and its derivatives, the following vibrational modes can be anticipated for this compound: jconsortium.comnih.govresearchgate.net

N-H Stretching: The imidazole ring's N-H group typically shows a broad stretching vibration in the region of 3200-2500 cm⁻¹. Specifically, in-plane and out-of-plane N-H stretching vibrations for benzimidazole have been noted between 2540 and 3060 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. jconsortium.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings typically appear in the 1650–1450 cm⁻¹ range. For the parent benzimidazole, aromatic carbon-carbon stretching vibrations are observed at 1656 and 1616 cm⁻¹. jconsortium.com

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the benzene ring will produce signals in the fingerprint region (below 1500 cm⁻¹).

C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are expected to appear in the fingerprint region. C-F bonds typically absorb in the 1400-1000 cm⁻¹ range, while C-Cl bonds absorb in the 800-600 cm⁻¹ range.

The precise positions of these bands are influenced by the electronic effects of the chloro and fluoro substituents on the benzene ring.

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Imidazole N-HStretching2540 - 3200 researchgate.net
Aromatic C-HStretching3000 - 3100 jconsortium.com
Aromatic C=CStretching1616 - 1656 jconsortium.com
Benzimidazole RingC=N Stretching1450 - 1650 nih.gov
Aromatic C-FStretching1000 - 1400N/A
Aromatic C-ClStretching600 - 800N/A

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Substituent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like benzimidazole, the absorption of UV-Vis light typically promotes π→π* transitions. The spectrum of this compound is expected to show distinct absorption bands characteristic of the benzimidazole chromophore.

The electronic absorption spectra of benzimidazole derivatives are known to be sensitive to substituents on the aromatic ring. researchgate.net The introduction of electron-withdrawing groups like chlorine and fluorine can cause a shift in the absorption maxima (λmax). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the nature and position of the substituents and their interaction with the π-electron system of the benzimidazole core. mdpi.com

In benzimidazole itself, π→π* transitions are the primary emitting transitions. researchgate.net For substituted derivatives, the absorption bands relate to the benzimidazole part and charge transfer associated with the substituents. mdpi.com For instance, the S₁ ← S₀ electronic transition for 2-(2'-pyridyl)benzimidazole occurs at 31,616 cm⁻¹. nih.gov The presence of halogen atoms on the benzo portion of the this compound molecule will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the λmax values. The combined electron-withdrawing effects of the two chlorine atoms and the fluorine atom are likely to influence the electronic distribution and transition energies compared to the unsubstituted parent compound.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Conformation

Typically, the benzimidazole ring system itself is planar or nearly planar. researchgate.net The substituents at the 2, 6, and 7 positions will have specific orientations relative to this plane.

The solid-state structure of benzimidazole derivatives is often stabilized by a network of intermolecular interactions. A key interaction is the hydrogen bond involving the N-H group of the imidazole ring, which can act as a hydrogen bond donor, and the sp²-hybridized nitrogen atom, which can act as an acceptor. mdpi.com This frequently leads to the formation of chains or centrosymmetric dimers. nih.gov

The precise molecular geometry of this compound can be defined by its bond lengths, bond angles, and dihedral angles. Studies on analogous structures provide expected values for these parameters. nih.govnih.govnih.gov

Table 2: Typical Bond Lengths and Angles in Substituted Benzimidazole Rings

ParameterDescriptionTypical ValueReference
Bond Lengths
C=NImidazole ring~1.31 - 1.35 Å nih.gov
C-NImidazole ring~1.37 - 1.38 Å nih.gov
C-CBenzene ring~1.36 - 1.42 Å nih.gov
C-ClAromatic~1.73 - 1.75 ÅN/A
C-FAromatic~1.35 - 1.37 ÅN/A
Bond Angles
C-N-CImidazole ring~105° - 107° nih.gov
N-C-NImidazole ring~112° nih.gov
C-C-CBenzene ring~118° - 121°N/A
Dihedral Angles
Benzimidazole RingDeviation from planarityGenerally low researchgate.net
Ring System vs. SubstituentsTorsion anglesVaries with steric hindrance nih.govresearchgate.netnih.gov

The bond lengths within the benzimidazole core are expected to show characteristic values for aromatic systems, with some modulation due to the electronic influence of the halogen substituents. The C-Cl and C-F bond lengths will be consistent with those for other chlorinated and fluorinated aromatic compounds. Bond angles within the five- and six-membered rings will largely conform to their aromatic nature, though some distortion may occur to alleviate steric strain from the substituents. Dihedral angles, particularly those involving the substituents relative to the benzimidazole plane, are crucial for defining the molecule's three-dimensional shape. The benzimidazole core itself is generally observed to be planar or nearly so in related crystal structures. researchgate.net

Computational and Theoretical Investigations of 2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties at the atomic level. For complex heterocyclic systems such as substituted benzimidazoles, these methods are invaluable.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining ground-state electronic properties. nih.gov For a molecule like 2,7-dichloro-6-fluoro-1H-benzo[d]imidazole, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net

The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. nih.gov The resulting geometric parameters provide a detailed three-dimensional picture of the molecule. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations, offering insights into the molecule's reactivity and properties. researchgate.net

Interactive Table: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC-C (Benzene)~1.39 - 1.41 Å
Bond LengthC-N (Imidazole)~1.33 - 1.38 Å
Bond LengthC=N (Imidazole)~1.31 Å
Bond LengthC-Cl~1.74 Å
Bond LengthC-F~1.35 Å
Bond AngleN-C-N (Imidazole)~112°
Bond AngleC-C-C (Benzene)~120°
Dihedral AngleBenzene (B151609)/Imidazole (B134444)~0° - 2°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic properties and reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. irjweb.com For benzimidazole (B57391) derivatives, this energy gap can be correlated with their biological activity and potential applications in materials science. irjweb.comnih.gov DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. researchgate.netresearchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Energies

Note: These values are illustrative, based on typical ranges for halogenated benzimidazole derivatives found in computational studies.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.5
LUMO Energy (ELUMO)-1.8
HOMO-LUMO Gap (ΔE)4.7

Theoretical calculations can accurately predict various spectroscopic parameters, which is essential for confirming the structure of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov

By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method allows for the prediction of chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing these calculated shifts with experimental NMR data serves as a powerful tool for structural verification and can help in assigning complex spectra. researchgate.netmdpi.com This approach has been successfully applied to various benzimidazole derivatives to validate their structures. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts (DFT-GIAO)

Note: The following chemical shifts are representative examples for a substituted benzimidazole ring. Actual values depend on the specific electronic environment.

Carbon AtomPredicted Chemical Shift (ppm)
C2 (Imidazole)~150
C4/C7 (Benzene, C-Cl)~125 - 130
C5/C6 (Benzene, C-F)~110 - 115 (showing C-F coupling)
C8/C9 (Benzene bridgehead)~135 - 140

Analysis of Molecular Electrostatic Potential (MESP) and Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, visually representing the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). irjweb.com

For this compound, an MESP analysis would reveal the electrophilic and nucleophilic sites. The electronegative chlorine and fluorine atoms, along with the nitrogen atoms of the imidazole ring, are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom on the imidazole nitrogen (N-H) would be a site of positive potential, indicating its acidic nature and suitability for hydrogen bonding. irjweb.com This analysis is crucial for predicting intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Electron Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

A key aspect of NBO analysis is the study of charge transfer and electron delocalization through the examination of donor-acceptor interactions. researchgate.netwisc.edu It quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, this analysis would highlight hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen, fluorine, and chlorine atoms into antibonding orbitals of the ring system. These interactions are fundamental to the molecule's stability and electronic properties.

Conformational Analysis and Tautomerism Studies in Solution and Solid State

Benzimidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.com Computational methods can be used to investigate the relative stabilities of these tautomers in both the gas phase and in different solvents, often using a solvation model like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, two primary tautomers are possible. DFT calculations can determine the energy difference between these forms, predicting which one is more stable under specific conditions. mdpi.com In the solid state, crystal packing forces and intermolecular hydrogen bonding can favor one tautomer over the other, an effect that can be studied by comparing computational results with experimental X-ray diffraction data. mdpi.comnih.gov Conformational analysis also explores different spatial arrangements of the molecule, although the rigid fused-ring system of benzimidazole limits its conformational flexibility. rsc.org

Lack of Specific Research Data on the Computational Analysis of this compound

As of the current date, a thorough review of available scientific literature and chemical databases reveals a significant gap in detailed computational and theoretical investigations specifically focused on the compound This compound . While the broader class of benzimidazoles has been the subject of extensive research, including computational studies to predict reactivity and reaction mechanisms, this particular substituted derivative appears to be largely unexplored in this context.

General computational methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) maps are commonly employed to understand the electronic properties and reactivity of benzimidazole derivatives. nih.govresearchgate.netresearchgate.net These studies provide valuable insights into the structure-activity relationships within this class of compounds. For instance, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the regions of a molecule susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net Similarly, MEP maps visualize the electrostatic potential across the molecule, highlighting electron-rich and electron-deficient areas that are key to understanding intermolecular interactions. researchgate.net

However, the application of these powerful theoretical tools to This compound has not been documented in accessible research. Consequently, there is no specific data available to populate detailed tables on its computed reactivity descriptors (such as HOMO-LUMO gap, ionization potential, electron affinity, etc.) or to discuss its predicted reaction mechanisms. Such data is foundational for a comprehensive understanding of its chemical behavior at a molecular level.

The absence of this specific research means that a detailed article on the "Computational Predictions of Reactivity and Reaction Mechanisms" for This compound , complete with data tables and in-depth research findings, cannot be generated at this time. Further experimental and theoretical studies are required to elucidate the specific electronic and reactive properties of this compound.

Chemical Reactivity and Transformation Studies of 2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole

Types of Chemical Reactions Involving the Benzimidazole (B57391) Core

The benzimidazole ring system is susceptible to a variety of chemical transformations. The benzene (B151609) portion can undergo electrophilic aromatic substitution, while the imidazole (B134444) moiety, particularly its nitrogen atoms, offers sites for both electrophilic and nucleophilic attack. The presence of halogen substituents significantly modulates the course and rate of these reactions.

In principle, the benzene ring of benzimidazole is activated towards electrophilic attack. However, the presence of three halogen atoms—two chlorine and one fluorine—on the benzene ring of 2,7-dichloro-6-fluoro-1H-benzo[d]imidazole profoundly deactivates it towards electrophilic aromatic substitution. Halogens are electron-withdrawing through the inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

While halogens are deactivating, they are typically ortho-, para-directing. In this molecule, the positions on the benzene ring are already substituted. Any further substitution, if it were to occur under harsh conditions, would be directed by the combined influence of the existing halogens and the fused imidazole ring. Quantum chemical studies on substituted pyrido[1,2-a]benzimidazoles have shown that the regioselectivity of electrophilic reactions can be explained by the distribution of the boundary electron density in the substrate molecule. bldpharm.comresearchgate.net For this compound, the remaining hydrogen at the C4 position is the only potential site for substitution. However, the strong deactivation makes such reactions challenging.

The electron-deficient nature of the benzene ring, induced by the halogen substituents, makes it more susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 2 and 7 are potential sites for displacement by strong nucleophiles. The fluorine atom is generally a poorer leaving group than chlorine in SNAr reactions unless activated by a strongly electron-withdrawing group in the para position.

Research on other halogenated benzimidazoles has shown that displacement of halogens is a viable method for derivatization. For instance, the synthesis of various substituted benzimidazoles often involves the displacement of a halogen with amines, alkoxides, or thiolates. The reactivity of the halogens in this compound towards nucleophilic displacement would be expected to be C7 > C2, with the C7 chlorine being more activated by the para-fluorine substituent.

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Benzimidazoles This table is illustrative and based on known reactions of similar compounds.

Starting MaterialNucleophileConditionsProduct
This compoundMorpholineHigh Temperature, Solvent2-Chloro-7-morpholino-6-fluoro-1H-benzo[d]imidazole
This compoundSodium MethoxideReflux in Methanol2-Chloro-7-methoxy-6-fluoro-1H-benzo[d]imidazole
This compoundBenzylamineCatalyst, High Temperature7-(Benzylamino)-2-chloro-6-fluoro-1H-benzo[d]imidazole

The benzimidazole ring is generally stable to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. For instance, oxidation of benzimidazole itself can yield imidazoledicarboxylic acid. nih.gov The presence of deactivating halogen substituents on the benzene ring of this compound would likely make it even more resistant to oxidative degradation.

Conversely, oxidative cyclization is a common method for synthesizing benzimidazoles from o-phenylenediamines and aldehydes, using reagents like hydrogen peroxide. acs.orgnih.gov Once formed, the halogenated benzimidazole core is relatively robust.

Reduction of the benzimidazole ring is not a common transformation. The aromatic system is stable, and reduction typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would likely lead to the reduction of the benzene ring to a cyclohexyl ring. A more common and facile reduction is the reductive dehalogenation of the chloro-substituents, which can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. This can be a useful synthetic strategy to selectively remove halogen atoms. Manganese-catalyzed transfer hydrogenation has also been shown to be effective for the reduction of related imines. chem-soc.siacs.org

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

The imidazole ring of benzimidazole contains two nitrogen atoms with different properties. The N1 nitrogen is pyrrole-like and can be deprotonated to form an anion, while the N3 nitrogen is pyridine-like and can be protonated or alkylated. nih.gov Due to tautomerism in N-unsubstituted benzimidazoles, the N1 and N3 positions are equivalent.

These nitrogen atoms are primary sites for reactions like N-alkylation, N-arylation, and N-acylation. These reactions are fundamental to the synthesis of a wide array of biologically active benzimidazole derivatives. nih.gov The reaction typically proceeds by deprotonation of the N-H with a base to form the benzimidazolide (B1237168) anion, which then acts as a nucleophile.

Table 2: Representative Reactions at the Imidazole Nitrogens of Benzimidazoles This table is illustrative and based on known reactions of similar compounds.

Starting MaterialReagentConditionsProduct
This compoundBenzyl bromide, K2CO3DMF, Room Temperature1-Benzyl-2,7-dichloro-6-fluoro-1H-benzo[d]imidazole
This compoundAcetic anhydridePyridine1-Acetyl-2,7-dichloro-6-fluoro-1H-benzo[d]imidazole
This compoundPhenylboronic acid, Cu(OAc)2Base, Solvent1-Phenyl-2,7-dichloro-6-fluoro-1H-benzo[d]imidazole

Influence of Dichloro-Fluoro Substituents on Reaction Selectivity and Rate

The two chlorine atoms and one fluorine atom on the benzene ring of this compound exert a significant electronic influence that governs the reactivity of the entire molecule.

Rate of Reaction: The strong inductive electron-withdrawing effect of the halogens deactivates the benzene ring, significantly slowing down the rate of electrophilic aromatic substitution to the point where such reactions are often not feasible. Conversely, this electron withdrawal enhances the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

Selectivity: In nucleophilic aromatic substitution reactions, the position of attack is influenced by the activating and directing effects of the substituents. The fluorine at C6 would activate the chlorine at C7 for nucleophilic displacement more than the chlorine at C2. In reactions involving the imidazole nitrogens, the electronic effects of the halogens are transmitted through the fused ring system. The increased acidity of the N-H proton, due to the electron-withdrawing substituents, facilitates its removal and subsequent N-functionalization reactions.

Cyclization Reactions and Ring Annulation Involving Benzimidazole Derivatives

The inherent reactivity of the benzimidazole scaffold, characterized by the presence of both nucleophilic and electrophilic centers, allows for a variety of chemical transformations. Among the most significant of these are cyclization and ring annulation reactions, which enable the construction of fused polycyclic heterocyclic systems. These reactions are of paramount importance as they lead to the synthesis of novel molecular architectures with potentially unique chemical and biological properties. While specific studies on the cyclization and ring annulation of this compound are not extensively documented in the available literature, the reactivity of analogous halo-substituted benzimidazoles provides a strong basis for predicting its behavior in such transformations.

The presence of chloro and fluoro substituents on the benzene ring of this compound is expected to influence its reactivity. These electron-withdrawing groups can affect the nucleophilicity of the imidazole nitrogen atoms and the susceptibility of the aromatic ring to substitution reactions. Nevertheless, the fundamental reactive sites of the benzimidazole core remain available for synthetic exploitation.

Annulation onto the Benzimidazole Core

One of the most versatile strategies for constructing fused benzimidazoles involves annulation reactions at the 1- and 2-positions of the benzimidazole ring. nih.gov This approach typically involves the initial functionalization of the benzimidazole, followed by an intramolecular or intermolecular cyclization to form a new ring.

A common method involves the N-alkylation of the benzimidazole followed by a cyclization event. For instance, N-alkenylbenzimidazoles can undergo radical cyclization to form tricyclic structures. Visible-light-promoted radical cyclization has emerged as an efficient and environmentally friendly method for such transformations. beilstein-journals.orgnih.gov In a study on related N-alkenylbenzimidazoles, substrates with dichloro substitutions on the benzimidazole ring were shown to undergo smooth cyclization, indicating that the presence of halogen atoms is compatible with this methodology. beilstein-journals.orgnih.gov It is conceivable that this compound could be N-alkenylated and subsequently subjected to similar radical cyclization conditions to afford novel fused heterocyclic systems.

Reactant Reagents and Conditions Product Yield (%) Reference
5,6-Dichloro-N-alkenylbenzimidazoleCF₂HCO₂H, PhI(OAc)₂, visible lightDichlorodifluoromethyl-substituted polycyclic imidazoleModerate to Good beilstein-journals.org
5,6-Dibromo-N-alkenylbenzimidazoleCF₂HCO₂H, PhI(OAc)₂, visible lightDibromodifluoromethyl-substituted polycyclic imidazoleModerate to Good beilstein-journals.org

Table 1: Examples of Radical Cyclization of Halo-Substituted N-Alkenylbenzimidazoles

Another established approach is the transition-metal-catalyzed cross-dehydrogenative coupling. nih.gov For example, palladium-catalyzed C-H activation of 2-phenylbenzimidazoles can lead to the formation of benzimidazoquinazolines. nih.gov While this specific reaction requires a 2-aryl substituent, it highlights the potential for C-H activation strategies in building fused systems from benzimidazole precursors.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions represent a powerful tool for the synthesis of complex heterocyclic frameworks. These reactions often proceed with high regioselectivity and efficiency. For benzimidazole derivatives, this can involve the formation of a new ring by connecting a substituent at the N-1 position with the C-2 position, or by involving substituents on the benzene ring.

Metal-free intramolecular C-H amidation has been developed for the synthesis of N-substituted benzimidazoles. nih.gov This methodology involves the condensation of o-phenylenediamines with aldehydes to form an imine intermediate, which then undergoes iodine-mediated cyclization. This approach could potentially be adapted for the synthesis of fused systems if the aldehyde component contains a suitable functional group for a subsequent ring-closing reaction.

Furthermore, copper-catalyzed cyclization of o-bromoarylamines with nitriles provides an efficient route to benzimidazoles. rsc.org This suggests that a suitably functionalized this compound, for instance, by introducing a bromoaryl group at the N-1 position, could be a substrate for intramolecular cyclization to generate a new fused ring.

Starting Material Reaction Type Catalyst/Reagent Product Type Reference
o-Bromoarylamine and NitrileIntermolecular CyclizationCopperBenzimidazole rsc.org
2-Iodoaniline and NitrileIntermolecular CyclizationKOtBuBenzimidazole rsc.org
o-Phenylenediamine (B120857) and AldehydeIntramolecular C-H AmidationI₂N-Substituted Benzimidazole nih.gov

Table 2: Selected Methods for Benzimidazole Synthesis with Potential for Fused Ring Formation

Ring Annulation via [n+m] Cycloadditions

Cycloaddition reactions offer a convergent and stereocontrolled pathway to complex cyclic molecules. While not as commonly reported for benzimidazoles as for other heterocycles, the potential for [n+m] cycloadditions exists. For instance, the Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.org While typically applied to ketones, analogous reactivity could be envisioned with suitably activated benzimidazole derivatives.

The synthesis of fused heterocycles from tautomers of 2-(heterocyclic)-1-phenylethenols with diacid chlorides demonstrates the utility of building upon a heterocyclic core to create fused systems. researchgate.net This approach, involving the formation of new rings through reactions with bifunctional reagents, could be conceptually applied to derivatives of this compound.

2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole As a Synthetic Intermediate for Complex Molecules

Utilization in the Construction of Fused Heterocyclic Systems

The benzimidazole (B57391) scaffold is a common feature in a variety of biologically active compounds and functional materials. The creation of fused heterocyclic systems, where additional rings are annulated onto the benzimidazole core, can lead to novel chemical entities with unique three-dimensional structures and properties. While specific examples detailing the use of 2,7-dichloro-6-fluoro-1H-benzo[d]imidazole in the construction of fused heterocycles are not extensively documented in publicly available research, the general reactivity of the benzimidazole system suggests several potential pathways.

One common strategy for forming fused systems involves reactions at the N1 and C2 positions of the benzimidazole ring. For instance, condensation reactions between 2-aminobenzimidazoles and various bifunctional reagents can lead to the formation of fused pyrimidines, a class of compounds with significant pharmacological interest. Although this compound is not a 2-amino derivative, its conversion to such, or to a related reactive species, would open avenues for these types of cyclization reactions.

Another approach involves the functionalization of the benzimidazole core, followed by intramolecular cyclization. For example, introduction of a suitable chain at one of the nitrogen atoms could be followed by a cyclization reaction onto the adjacent carbon atom of the benzene (B151609) ring, although the presence of the chlorine atom at the 7-position might pose steric hindrance or influence the regioselectivity of such a reaction.

Applications in Multi-Step Organic Synthesis

As a stable and functionalized heterocyclic compound, this compound serves as a valuable starting material or intermediate in multi-step organic synthesis. Its utility lies in the ability to selectively modify different parts of the molecule in a stepwise manner to build up molecular complexity.

The general synthetic importance of benzimidazoles is well-established, with derivatives being key components in a wide array of pharmaceuticals and materials. While specific total syntheses or multi-step sequences explicitly starting from this compound are not prominently reported, the principles of its application can be inferred from the broader field of benzimidazole chemistry. For example, the N-H bond of the imidazole (B134444) ring can be readily alkylated or arylated, allowing for the introduction of a wide variety of substituents. These substituents can then be further elaborated in subsequent synthetic steps.

The chlorine and fluorine atoms on the benzene ring also offer handles for modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions, although the specific conditions required would be influenced by the electronic nature of the fully substituted ring.

Derivatization for the Preparation of Advanced Chemical Building Blocks

The transformation of this compound into more complex and functionalized molecules, which can then serve as "advanced chemical building blocks" for further synthetic endeavors, is a key aspect of its utility.

A primary site for derivatization is the N-H group of the imidazole ring. Standard N-alkylation or N-arylation reactions can be employed to introduce a diverse range of functional groups. For instance, reaction with alkyl halides in the presence of a base would yield N-alkylated derivatives. These derivatives could carry additional functional groups, such as esters, nitriles, or protected alcohols, which can be used in subsequent reactions.

Another point of derivatization is the C2 position. While this position is unsubstituted in the parent molecule, it can be functionalized through various methods common in imidazole chemistry, such as lithiation followed by reaction with an electrophile.

The table below illustrates hypothetical derivatization reactions based on general benzimidazole chemistry, which could potentially be applied to this compound.

Starting MaterialReagentProduct TypePotential Further Reactions
This compoundAlkyl halide, BaseN-Alkyl-2,7-dichloro-6-fluoro-1H-benzo[d]imidazoleCross-coupling, functional group transformation on the alkyl chain
This compoundAryl boronic acid, CatalystN-Aryl-2,7-dichloro-6-fluoro-1H-benzo[d]imidazoleFurther functionalization of the aryl ring
This compoundStrong base, Electrophile (e.g., CO2)2-Functionalized-2,7-dichloro-6-fluoro-1H-benzo[d]imidazoleAmide coupling, reduction

Strategies for Regioselective Functionalization of the Compound

Achieving regioselectivity in the functionalization of a molecule with multiple potential reaction sites is a critical challenge in organic synthesis. For this compound, the key to its utility as a synthetic intermediate often lies in the ability to selectively modify one position without affecting others.

N-H Functionalization: The most straightforward regioselective reaction is the functionalization of the N-H group. Due to the acidity of this proton, deprotonation with a suitable base followed by reaction with an electrophile will selectively occur at the nitrogen atom. In cases where two tautomeric N-H forms exist, a mixture of N1 and N3 substituted products might be obtained, although electronic and steric factors can influence the ratio.

C-H Functionalization: Regioselective functionalization of the C-H bonds on the benzene ring is more challenging due to the presence of multiple halogen substituents. The electronic effects of the chlorine and fluorine atoms will direct incoming electrophiles or determine the site of metallation. Directed metalation, where a directing group installed on the nitrogen atom guides a metalating agent to an adjacent C-H bond, is a powerful strategy for achieving regioselectivity.

Halogen Substitution: The chlorine atoms on the benzene ring can potentially be substituted via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. The regioselectivity of such reactions would be dictated by the electronic activation provided by the other substituents and the specific reaction conditions employed. The fluorine atom is generally less reactive in SNAr reactions compared to chlorine under similar conditions, which could allow for selective substitution of the chloro groups.

The following table outlines potential strategies for regioselective functionalization.

Target PositionStrategyReagents/ConditionsComments
N1/N3Alkylation/ArylationBase (e.g., NaH, K2CO3), Electrophile (e.g., R-X, Ar-X)Generally high regioselectivity for N-functionalization.
C2Deprotonation-Electrophilic QuenchStrong base (e.g., n-BuLi), Electrophile (e.g., CO2, R-CHO)Requires careful control of conditions to avoid side reactions.
C4/C5Nucleophilic Aromatic SubstitutionNucleophile, High temperature/pressure or activating groupRegioselectivity depends on the relative activation by F and Cl.
C4/C5/C7Cross-Coupling ReactionsCatalyst (e.g., Pd, Cu), Ligand, Coupling PartnerPotential for selective substitution of one halogen over another.

Advanced Topics in Benzimidazole Chemistry Relevant to 2,7 Dichloro 6 Fluoro 1h Benzo D Imidazole

Intramolecular and Intermolecular Interactions in Halogenated Benzimidazoles

The presence of multiple halogen substituents (chlorine and fluorine) on the benzimidazole (B57391) core of 2,7-dichloro-6-fluoro-1H-benzo[d]imidazole introduces a variety of non-covalent interactions that dictate its solid-state structure and physical properties. These interactions can be both intramolecular and intermolecular.

Key intermolecular forces in halogenated benzimidazoles include hydrogen bonding, π-stacking, and halogen bonding. rsc.org The quintessential N-H---N hydrogen bond is a primary interaction in benzimidazole derivatives, often leading to the formation of chain-like structures in the crystal lattice. nih.gov In the case of the title compound, the chlorine and fluorine atoms can also participate in weaker C-H---Cl and C-H---F hydrogen bonds. The presence of multiple fluorine atoms in related benzimidazole structures has been shown to increase the dimensionality of the H-bonded network. mdpi.com

Halogen bonding is another critical, directional interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophile, such as a nitrogen atom. nih.gov In a molecule like this compound, C-Cl---N or C-Cl---O interactions could be significant in its crystal packing. researchgate.net Studies on iodoimidazole derivatives have demonstrated strong C-I---N and C-I---π halogen bonds that dominate their solid-state structures. nih.gov

Furthermore, π-π stacking interactions between the aromatic benzimidazole rings contribute significantly to the crystal packing. rsc.org However, tight π-stacking can sometimes lead to fluorescence quenching in the solid state. rsc.org The interplay of these varied interactions—classic hydrogen bonds, halogen bonds, and π-stacking—creates a complex supramolecular architecture that is highly dependent on the specific substitution pattern of the halogen atoms. rsc.orgmdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these diverse intermolecular contacts. rsc.orgnih.gov

Photophysical Properties of Fluoro-Substituted Benzimidazoles

Fluorine substitution can significantly modulate the photophysical properties of benzimidazole derivatives. These compounds are known for their fluorescence, often characterized by large Stokes shifts, high quantum yields, and excellent photostability. rsc.orgnih.gov The introduction of fluorine, an electron-withdrawing atom, can alter the electron density distribution within the molecule, influencing its absorption and emission characteristics.

Many fluorescent benzimidazoles exhibit excited-state intramolecular proton transfer (ESIPT), which is responsible for their characteristically large Stokes shifts. acs.orgresearchgate.net Theoretical studies on halogenated benzimidazole derivatives show that both the solvent environment and the nature of the halogen substituent can influence the ESIPT process. acs.org The photophysical behavior is often linked to an intramolecular charge transfer (ICT) mechanism, where the electron density shifts from a donor part to an acceptor part of the molecule upon photoexcitation. rsc.orgresearchgate.net In fluoro-substituted benzimidazoles, the benzimidazole moiety can act as an electron acceptor. researchgate.net

The table below summarizes the photophysical properties of some substituted benzimidazole derivatives to illustrate these effects. Note that specific data for this compound is not publicly available, so data for analogous compounds are presented.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
2-(2-Hydroxyphenyl)benzimidazole~330-335Not specifiedLargeNot specifiedMethanol researchgate.net
Ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate~330-335Not specified (dual emission)HighHigh to moderateVarious polar solvents researchgate.net
2-Phenyl-1H-benzo[d]imidazole derivativesNot specifiedRedshifted with increasing solvent polarityLargeNot specifiedVarious rsc.org

Exploring Alternative Synthetic Pathways for Highly Substituted Benzimidazoles

The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. However, for highly substituted and functionalized benzimidazoles like this compound, more versatile and efficient synthetic routes are often required. The most widely accepted modern route involves the condensation of a substituted o-phenylenediamine with an aldehyde. researchgate.netnih.gov

To synthesize the title compound, a plausible precursor would be 3,6-dichloro-5-fluoro-1,2-phenylenediamine. The reaction of this diamine with an appropriate aldehyde or carboxylic acid derivative under various conditions can yield the desired product. Alternative methods often focus on improving yields, simplifying workups, and broadening the substrate scope.

Key alternative strategies include:

Metal-Catalyzed Condensations: Various transition metal catalysts, such as those based on copper, iron, or zirconium, have been employed to facilitate the condensation of o-phenylenediamines with aldehydes, often leading to better yields and milder reaction conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields for the synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles. rjptonline.orgmdpi.comnih.gov Erbium triflate (Er(OTf)₃) has been shown to be an effective catalyst in solvent-free, microwave-assisted syntheses. mdpi.com

One-Pot Reactions: Developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates improves efficiency and reduces waste. bohrium.com

Use of Novel Oxidizing Agents: Reagents like N-iodosuccinimide have been used as an oxidizing agent in a metal-free route for the synthesis of 2-substituted benzimidazoles from aldehydes. researchgate.net

The table below compares different synthetic approaches for substituted benzimidazoles.

MethodReactantsCatalyst/ConditionsAdvantagesReference
Conventional Heatingo-phenylenediamine, AldehydeNH₄Cl, Ethanol (B145695), 80-90°CEconomically viable
Microwave-Assistedo-phenylenediamine, AldehydeEr(OTf)₃ (1 mol%), Solvent-freeFast reaction times, high selectivity, eco-friendly mdpi.com
Solvent-Freeo-phenylenediamine, AldehydeAlumina (catalyst), MicrowaveGreen approach, good yields rjptonline.org
Water-Mediatedo-phenylenediamine, AldehydeWater, 80°CHigh yield, short reaction times, green solvent mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce environmental impact. chemmethod.comjrtdd.com These approaches focus on using less hazardous solvents, recyclable catalysts, and energy-efficient methods. researchgate.net

For a compound like this compound, green synthetic strategies would involve:

Eco-friendly Solvents: Replacing traditional toxic and volatile organic solvents with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been successfully used as reaction media for benzimidazole synthesis. mdpi.comchemmethod.comnih.gov For instance, using a deep eutectic solvent like choline (B1196258) chloride/urea (B33335) can provide high yields and a simple work-up procedure. nih.gov

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free synthesis protocols is a major goal of green chemistry. bohrium.com When catalysts are necessary, the focus is on using non-toxic, inexpensive, and recyclable options such as zinc acetate, silica (B1680970) sulfuric acid, or various clays (B1170129) like montmorillonite (B579905) K10. mdpi.comchemmethod.com

Energy Efficiency: Microwave-assisted synthesis is a key energy-efficient technique that significantly shortens reaction times and often eliminates the need for a solvent. rjptonline.orgjrtdd.com

The adoption of these green methodologies offers a more sustainable pathway for the industrial-scale production of highly substituted benzimidazoles. chemmethod.comresearchgate.net

Supramolecular Chemistry Aspects of Benzimidazole Frameworks

The benzimidazole scaffold is an excellent building block (or "synthon") in supramolecular chemistry due to its rigid structure and capacity for forming specific, directional, non-covalent interactions. researchgate.netconsensus.app The resulting self-assembled structures can range from simple dimers to complex metal-organic frameworks (MOFs) and coordination polymers. researchgate.net

The key features of the benzimidazole framework that are relevant to supramolecular assembly include:

Hydrogen Bonding: The N-H donor and the sp²-hybridized nitrogen acceptor are prime sites for forming robust and directional hydrogen bonds, which can guide the assembly of molecules into tapes, sheets, or 3D networks. nih.govresearchgate.net

Metal Coordination: The imidazole (B134444) ring's nitrogen atoms are effective ligands for coordinating with metal ions, enabling the construction of a vast array of coordination complexes and polymers with tailored properties. researchgate.netconsensus.app

π-π Stacking: The aromatic nature of the benzimidazole ring allows for stabilizing π-π stacking interactions, which work in concert with other interactions to direct the final supramolecular architecture. researchgate.net

Halogen Bonding: In halogenated derivatives such as this compound, halogen atoms can act as electrophilic caps (B75204) to engage in halogen bonding with Lewis basic sites, providing an additional tool for crystal engineering and the design of supramolecular assemblies. nih.gov

The combination of these interactions allows benzimidazole derivatives to self-assemble into diverse and functional supramolecular materials. The final structure and morphology are highly dependent on the substitution pattern on the benzimidazole core and the conditions used for assembly. researchgate.netconsensus.app

Q & A

Basic: What are the standard synthetic routes for 2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Start with a benzimidazole precursor. Introduce chlorine and fluorine substituents via electrophilic substitution using reagents like POCl₃ (for chlorination) and Selectfluor® (for fluorination) under controlled temperatures (e.g., 60–80°C) .
  • Step 2: Purify intermediates via column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization. Monitor reaction progress using TLC (Rf ~0.7–0.8) .
  • Step 3: Final characterization via 1^1H/13^13C NMR, FTIR (e.g., C=N stretch at ~1602 cm1^{-1}), and mass spectrometry (e.g., m/z 273.03 for nitro derivatives) .

Basic: Which spectroscopic and structural characterization methods are critical for verifying the compound’s purity and structure?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR detects aromatic protons (δ 7.45–8.35 ppm) and substituent-specific shifts (e.g., nitro groups at δ 8.18 ppm) . 13^13C NMR confirms backbone carbons (e.g., C=N at ~160 ppm).
  • FTIR: Identify functional groups (e.g., C-Cl at ~755 cm1^{-1}, C-F at ~1348 cm1^{-1}) .
  • X-ray Crystallography: Resolve dihedral angles (e.g., 61.73° between imidazole and phenyl rings) for structural validation .

Basic: How is the biological activity of this compound evaluated in vitro?

Methodological Answer:

  • Antimicrobial Assays: Use microbroth dilution (MIC determination) against S. aureus or S. typhi. Compare zones of inhibition to controls like ciprofloxacin .
  • Cytotoxicity Testing: Employ MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations and reference compounds (e.g., doxorubicin) .
  • Anti-inflammatory Screening: Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in RAW 264.7 macrophages .

Advanced: How can computational methods guide the design of derivatives targeting EGFR inhibition?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to EGFR’s ATP-binding pocket (PDB ID: 1M17). Prioritize derivatives with hydrogen bonds to Met793 or hydrophobic interactions with Leu718 .
  • ADMET Prediction: Employ SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test predictions) .
  • QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups enhance binding) using Gaussian-based DFT calculations .

Advanced: How do substituents influence the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Studies: Optimize geometry at B3LYP/6-31G* level. Calculate frontier molecular orbitals (FMOs) to determine bandgap (e.g., nitro groups reduce HOMO-LUMO gaps, enhancing NLO responses) .
  • Hyperpolarizability (β): Use Gaussian 09 to compute β values. Derivatives with strong electron-withdrawing groups (e.g., -NO₂) show higher βtot (~200 × 1030^{-30} esu) due to charge transfer .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Control Experiments: Replicate assays under standardized conditions (e.g., fixed cell density in cytotoxicity tests) .
  • Purity Verification: Re-analyze compounds via HPLC (≥95% purity) to rule out impurity-driven artifacts .
  • Mechanistic Studies: Use siRNA knockdown (e.g., EGFR) to confirm target specificity in conflicting anti-cancer data .

Advanced: What strategies optimize regioselectivity during halogenation of the benzimidazole core?

Methodological Answer:

  • Directing Groups: Install nitro (-NO₂) at position 5 to direct chlorination to position 7 via resonance effects .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states for fluorine insertion at position 6 .
  • Catalytic Systems: Employ CuCl₂/FeCl₃ mixtures for synergistic activation, achieving >80% regioselectivity in dichloro derivatives .

Advanced: How to assess environmental and metabolic stability of derivatives?

Methodological Answer:

  • Microsomal Stability Assays: Incubate compounds with liver microsomes (human/rat). Monitor degradation via LC-MS/MS over 60 minutes .
  • Aquatic Toxicity Testing: Follow OECD 202 guidelines (Daphnia magna immobilization) for EC₅₀ determination. Correlate logP values (e.g., >3 indicates bioaccumulation risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.